2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is a chemical compound with the molecular formula C34H55BrN2O and a molecular weight of approximately 635.72 g/mol. It is primarily recognized as an impurity of Rocuronium Bromide, a widely used neuromuscular blocking agent in anesthesia. The compound features a complex structure that includes a pyrrolidine ring and a morpholinyl group, contributing to its pharmacological properties and interactions within biological systems .
As with the structure and properties, information on the mechanism of action of 2-PADB is not available in scientific publications. However, based on its potential relation to rocuronium, it might act by competitively binding to the acetylcholine receptor at the neuromuscular junction, leading to muscle paralysis [].
The chemical behavior of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is influenced by its functional groups. Key reactions include:
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide exhibits neuromuscular blocking activity similar to Rocuronium Bromide. It functions by competitively inhibiting acetylcholine at the neuromuscular junction, leading to muscle relaxation. This property makes it valuable in surgical settings where muscle paralysis is required for intubation or during surgical procedures. Its potency and duration of action are critical for effective anesthesia management .
The synthesis of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide typically involves multi-step organic synthesis techniques, including:
The primary application of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide lies in its role as an impurity in pharmaceutical formulations of Rocuronium Bromide. It serves as a reference standard in analytical chemistry for quality control and pharmacological studies. Additionally, its biological activity makes it relevant in research focused on neuromuscular physiology and drug interactions .
Several compounds share structural similarities with 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide, particularly within the class of neuromuscular blockers. Notable comparisons include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Rocuronium Bromide | Aminosteroid structure | Rapid onset, intermediate duration of action |
| Vecuronium Bromide | Related aminosteroid | Longer duration compared to Rocuronium |
| Pancuronium Bromide | Steroidal structure | Longer-lasting effects but higher cardiovascular impact |
| Atracurium | Benzylisoquinolinium derivative | Unique ester linkage leading to spontaneous degradation |
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is unique due to its specific structural modifications that influence both its efficacy and safety profile when compared to these other neuromuscular agents .
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide (CAS: 1190105-66-8) is a significant impurity in the synthesis of rocuronium bromide, a widely used neuromuscular blocking agent in modern anesthesia [1] [2]. This compound has a molecular formula of C34H55BrN2O4 and a molecular weight of 635.72 g/mol [3]. The synthesis of this compound is intrinsically linked to the production pathway of rocuronium bromide, as it represents a key impurity (specifically identified as Rocuronium Bromide Impurity 6 or European Pharmacopoeia Impurity F) that forms during the manufacturing process [2] [4].
The synthesis of rocuronium bromide typically begins with epiandrosterone as the starting material and proceeds through multiple steps including elimination, bromination, epoxidation, and pyrrolidylation reactions [5] [18]. A critical intermediate in this process is the diepoxide compound, which serves as a key precursor in the synthetic pathway [5]. The formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide occurs as a side reaction during this multi-step synthesis, particularly during the stages involving pyrrolidylation and acetylation [9] [18].
Table 1: Key Properties of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide
| Property | Value |
|---|---|
| Chemical Formula | C34H55BrN2O4 |
| Molecular Weight | 635.72 g/mol |
| CAS Number | 1190105-66-8 |
| Exact Mass | 634.3345 |
| Classification | Rocuronium Bromide Impurity 6 / EP Impurity F |
| Physical State | Solid |
The synthesis of the key intermediate in rocuronium bromide production involves a selective acetylation reaction of (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol (Compound II) at position 17 to yield (2β,3α,5α,16β,17β)-17-acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane (Compound I) [9]. This selective acetylation is challenging because it requires the acetylation of the hydroxyl group at position 17 while leaving the hydroxyl at position 3 intact [9]. The traditional approach described in U.S. Patent No. 4,894,369 involves treating Compound II with 1.13 equivalents of acetyl chloride in dichloromethane at room temperature for 18 hours, followed by purification through column chromatography, yielding Compound I at only 48% efficiency [9].
Research has shown that this inefficient acetylation step is a critical bottleneck in the synthesis pathway, leading to the formation of various impurities including 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [9] [32]. Improved methods have been developed that focus on optimizing reaction conditions and using alternative acetylating agents to enhance selectivity and yield [9] [32].
The formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide as an impurity during rocuronium bromide synthesis primarily occurs during the acetylation reaction stages [9] [31]. Acetylation reactions in pharmaceutical synthesis are prone to generating various impurities through several mechanisms, including incomplete reactions, overreactions, and side reactions involving reactive intermediates [31].
In the specific case of rocuronium bromide synthesis, the acetylation step is particularly challenging due to the need for selective acetylation at the 17-position hydroxyl group [9]. When this selectivity is not perfectly achieved, it can lead to the formation of the di-acetylated product (2β,3α,5α,16β,17β)-3,17-diacetoxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane (Compound III) as well as unreacted starting material [9]. Additionally, the desmorpholinyl derivative can form when the morpholine group is absent or displaced during the reaction sequence, leading to the formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide after subsequent acetylation and quaternization with allyl bromide [9] [18].
The mechanism of impurity formation during acetylation typically involves several pathways [7] [31]:
Nucleophilic attack: The acetylation reaction proceeds via base-assisted nucleophilic attack, where the hydroxyl group acts as a nucleophile attacking the carbonyl carbon of the acetylating agent [7]. When multiple hydroxyl groups are present (as in the rocuronium intermediates), competing reactions can occur, leading to mixtures of mono- and di-acetylated products [9] [31].
Formation of reactive intermediates: During acetylation with agents like acetyl chloride or acetic anhydride, reactive intermediates such as ketene or acetyl ammonium ions can form, which may participate in side reactions leading to impurities [7] [31].
Transamidation reactions: In the presence of amine groups (such as those in the morpholine and pyrrolidine moieties of rocuronium intermediates), transamidation reactions can occur, potentially leading to structural modifications and impurity formation [10] [31].
Table 2: Common Mechanisms of Impurity Formation During Acetylation Reactions
| Mechanism | Description | Relevance to 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide |
|---|---|---|
| Non-selective acetylation | Acetylation occurs at multiple hydroxyl groups | Can lead to di-acetylated products when both 3-OH and 17-OH are acetylated |
| Incomplete reaction | Insufficient reaction time or reagent concentration | Results in mixtures of starting material and desired product |
| Side reactions | Reactions with other functional groups or reactive intermediates | May cause structural modifications leading to desmorpholinyl derivatives |
| Transamidation | Reaction involving amine groups | Can affect the morpholine or pyrrolidine moieties |
Research has shown that the formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is particularly influenced by reaction conditions such as temperature, solvent choice, and the specific acetylating agent used [9] [32]. For instance, using acetic anhydride instead of acetyl chloride, or modifying the reaction temperature and time, can significantly affect the impurity profile [9] [35].
Controlling the formation of process-related contaminants such as 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide during industrial synthesis of rocuronium bromide requires a comprehensive contamination control strategy [20] [30]. This strategy must address all critical control points in the manufacturing process, including design, procedural, technical, and organizational aspects [20].
The pharmaceutical industry employs several approaches to control process-related contaminants during the synthesis of complex molecules like rocuronium bromide [11] [20]:
Risk assessment and quality risk management: A systematic evaluation of manufacturing process capability, attribute detectability, and severity of impact as they relate to drug substance quality is essential [11]. For rocuronium bromide synthesis, this includes assessing the link between impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide and critical quality attributes [11] [20].
Understanding impurity formation, fate, and purge: It is crucial to comprehend how impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide form during synthesis, whether they undergo further reactions (changing their chemical structure), and how effectively they are removed by purification steps such as crystallization or extraction [11] [32].
Process optimization: Modifying reaction conditions can significantly reduce impurity formation [9] [32]. For example, in rocuronium bromide synthesis, optimizing the acetylation step by carefully controlling reaction parameters such as temperature, time, and reagent ratios can minimize the formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [9] [32].
Table 3: Process Control Strategies for Minimizing 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide Formation
| Control Strategy | Implementation Approach | Expected Outcome |
|---|---|---|
| Raw material quality control | Strict specifications for starting materials and reagents | Reduced variability in impurity formation |
| Reaction parameter optimization | Precise control of temperature, time, and reagent ratios | Minimized side reactions leading to impurity formation |
| In-process testing | Monitoring of reaction progress and impurity levels | Early detection and intervention when impurity formation exceeds limits |
| Process validation | Demonstration of consistent impurity control across multiple batches | Assurance of reproducible manufacturing with acceptable impurity profiles |
Prevention is considered the most effective means to control contamination in pharmaceutical manufacturing [20]. For rocuronium bromide synthesis, this includes preventing contaminants from reaching critical processing areas and implementing robust cleaning procedures to minimize cross-contamination [20] [30]. Additionally, the use of high-quality starting materials and reagents is essential, as impurities present in these materials can propagate through the synthesis and contribute to the formation of compounds like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [11] [18].
Recent advances in process analytical technology have enabled real-time monitoring of impurity formation during synthesis, allowing for immediate adjustments to process parameters when deviations are detected [11] [20]. This approach has proven particularly valuable for controlling the formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide during rocuronium bromide production [32].
The purification of rocuronium bromide to remove impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide presents significant chromatographic challenges due to the structural similarities between these compounds [12] [19]. Traditional one-dimensional liquid chromatography often struggles to achieve sufficient resolution when separating structurally similar steroids and their derivatives with close polarity [12].
High-performance liquid chromatography (HPLC) is the predominant method used for the purification of rocuronium bromide and the detection of its impurities [23] [24]. However, several challenges exist in the chromatographic purification of steroid compounds like rocuronium bromide and its impurities [12] [24]:
Structural similarity: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide shares significant structural features with rocuronium bromide, making chromatographic separation difficult due to similar retention behaviors [3] [12].
Multiple functional groups: The presence of multiple functional groups in these molecules, including hydroxyl, acetyl, and quaternary ammonium groups, complicates the development of selective chromatographic methods [3] [24].
Matrix complexity: The complex matrices encountered during pharmaceutical manufacturing can interfere with chromatographic separation and detection [12] [24].
To address these challenges, several advanced chromatographic approaches have been developed [12] [19] [25]:
Table 4: Advanced Chromatographic Techniques for Purification of Rocuronium Bromide and Removal of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide
| Technique | Description | Advantages |
|---|---|---|
| Two-dimensional liquid chromatography (2D-LC) | Integration of two chromatographic columns with different separation mechanisms | Enhanced peak capacity and resolution for structurally similar compounds |
| Multi-dimensional liquid chromatography (MD-LC) | Incorporation of more than two dimensions and multiple separation mechanisms | Highly efficient purification of trace impurities from complex samples |
| Convergence chromatography | Utilization of liquid CO2 as the primary mobile phase | Rapid chromatographic analysis with improved separation of steroids |
| Reversed-phase HPLC with specialized columns | Use of C18, phenyl, or other specialized stationary phases | Optimized selectivity for specific structural features |
Two-dimensional liquid chromatography (2D-LC) has emerged as a particularly powerful tool for the purification of rocuronium bromide and the removal of impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [12] [25] [27]. This technique integrates two chromatographic columns with different separation mechanisms, such as a combination of reversed-phase chromatography with hydrophilic interaction chromatography or ion exchange chromatography [12]. Fractions separated in the first dimension are automatically collected and transferred to the second dimension for further separation, significantly enhancing peak capacity and resolution [12] [27].
Recent research has demonstrated the effectiveness of online two-dimensional HPLC purification methods for steroid compounds, achieving minimum detection concentrations in the range of 30 ng/mL with good sensitivity and selectivity [25] [27]. These methods have shown particular promise for the purification of rocuronium bromide and the removal of impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [25] [27].
Additionally, specialized column chemistries and mobile phase compositions have been developed to enhance the separation of rocuronium bromide from its impurities [23] [24]. For example, the use of phenyl columns in combination with carefully optimized mobile phase gradients has shown improved selectivity for the separation of rocuronium bromide from 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [12] [24].
High Performance Liquid Chromatography coupled with Electrochemical Detection represents a paramount analytical approach for the quantitative determination of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide and its associated impurities [1] [2] [3]. This hyphenated technique leverages the exceptional sensitivity and selectivity inherent in electrochemical detection systems, making it particularly suitable for pharmaceutical impurity profiling applications.
Thin Layer Chromatography constitutes a fundamental analytical technique for the qualitative assessment and retention factor characterization of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide impurities [9] [10] [11]. This planar chromatographic method provides rapid, cost-effective screening capabilities that complement more sophisticated instrumental approaches while offering unique advantages for pharmaceutical impurity profiling.
The stationary phase selection significantly influences separation performance and analytical outcomes. Silica gel 60 F254 plates represent the standard choice for pharmaceutical applications, providing adequate resolution and reproducible retention characteristics [9] [10]. These aluminum-backed plates incorporate fluorescent indicators that facilitate ultraviolet detection at 254 nanometers. High-performance silica gel plates with smaller particle sizes and enhanced binding characteristics offer improved resolution for challenging separations involving structurally related impurities.
For specialized applications requiring enhanced sensitivity or specific selectivity, silica gel plates designed for mass spectrometry compatibility provide additional analytical options [12]. These plates minimize extractable impurities and metal ion contamination that could interfere with subsequent mass spectrometric analysis. The selection of appropriate plate types depends on the specific analytical objectives and the nature of the impurities under investigation.
Mobile phase development represents the critical optimization parameter for achieving adequate separation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide from its related substances. The compound's complex structure, incorporating quaternary ammonium functionality, acetyl ester groups, and steroid backbone, requires carefully balanced solvent systems that accommodate diverse chemical functionalities [13] [11].
Typical mobile phase compositions employ three to four component systems combining organic solvents with varying polarities. Combinations of toluene, acetone, and formic acid in ratios of 3:3:1 or 6:6:1 (volume/volume) provide effective separation for steroid-related compounds [12]. Alternative systems utilizing dichloromethane, acetone, and formic acid in ratios of 1:1:0.1 offer complementary selectivity profiles. The inclusion of formic acid serves multiple purposes, including pH modification for consistent ionization states and enhancement of spot visualization through chemical reaction.
Methanol-based mobile phases, particularly combinations with formic acid in ratios of 10:1, provide effective separation for polar impurities and degradation products [12]. These systems prove particularly valuable for analyzing hydrolytic degradation products that may exhibit increased polarity compared to the parent compound. The optimization of mobile phase composition requires systematic investigation of component ratios to achieve optimal resolution between critical compound pairs.
Chamber saturation procedures significantly influence reproducibility and analytical precision. Pre-saturation of the development chamber for 15 to 30 minutes ensures equilibrium between vapor and liquid phases, leading to consistent migration patterns and retention factor values [11]. The saturation process minimizes edge effects and promotes uniform solvent front advancement across the entire plate width.
Sample application techniques directly impact analytical precision and sensitivity. Capillary tube spotting methods enable precise application of 1 to 5 microliter volumes while maintaining compact spot diameters [11]. The spotting technique requires careful attention to application rate and spot positioning to prevent sample spreading and ensure reproducible results. Multiple applications with intermediate drying steps may be necessary to achieve adequate sensitivity for trace impurity detection.
Development procedures follow standardized protocols to ensure consistent analytical results. Development distances of 8 to 10 centimeters from the origin provide adequate separation while maintaining reasonable analysis times [11]. The development process typically requires 15 to 45 minutes depending on mobile phase composition and plate characteristics. Temperature control at 20 to 25 degrees Celsius prevents variation in migration patterns due to environmental fluctuations.
Detection and visualization methodologies encompass multiple approaches depending on the specific analytical objectives. Ultraviolet illumination at 254 nanometers enables detection of compounds containing chromophoric groups, while 366 nanometer illumination reveals fluorescent compounds or those derivatized with fluorescent reagents [9] [10]. The inherent ultraviolet absorption of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide facilitates direct detection without chemical derivatization.
Chemical visualization reagents provide enhanced sensitivity and specificity for nitrogen-containing compounds such as 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide. Ninhydrin reagent reacts with primary and secondary amines to produce colored products, enabling sensitive detection of degradation products containing free amino groups [10]. Dragendorff reagent specifically detects quaternary ammonium compounds through precipitation reactions, providing confirmatory identification of the target compound and related quaternary ammonium impurities.
Advanced visualization techniques include the use of specific chemical reagents tailored to detect particular functional groups. The 4-dimethylaminocinnamaldehyde reagent provides sensitive detection of hydroxylated steroid compounds through color development reactions [12]. Phosphomolybdic acid reagent offers broad-spectrum detection capabilities for organic compounds through oxidation-reduction mechanisms.
Quantitative analysis capabilities extend Thin Layer Chromatography beyond qualitative applications through densitometric scanning techniques. Modern densitometers enable precise measurement of spot intensities at specific wavelengths, providing quantitative determination of impurity concentrations. The technique achieves detection limits suitable for pharmaceutical impurity analysis when combined with appropriate sample preconcentration procedures.
Validation parameters for Thin Layer Chromatography methods include specificity assessments demonstrating adequate resolution between critical compound pairs. Precision studies evaluate the reproducibility of retention factor values and quantitative measurements across multiple determinations. Linearity assessments establish the relationship between applied sample amounts and detector response over relevant concentration ranges.
Mass spectrometry represents an indispensable analytical technique for the structural characterization and identification of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide and its associated impurities [14] [15] [16] [17]. The complex molecular architecture of this compound, featuring quaternary ammonium functionality, steroid backbone, and diverse functional groups, generates distinctive fragmentation patterns that provide definitive structural information and enable confident impurity identification.
The molecular ion region exhibits characteristic patterns reflecting the presence of bromine isotopes. The compound displays molecular ion peaks at mass-to-charge ratios of 635 and 637, corresponding to the monoisotopic masses containing bromine-79 and bromine-81 isotopes respectively [14] [18]. The approximately 1:1 intensity ratio between these peaks confirms the presence of a single bromine atom and provides immediate molecular weight confirmation. The exact mass measurements, typically 634.3345 for the bromine-79 containing species, enable elemental composition determination and distinguish between isobaric interferences [19].
Quaternary ammonium fragmentation represents a dominant pathway in the mass spectral behavior of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide. Alpha-cleavage adjacent to the positively charged nitrogen center produces characteristic fragment ions in the mass-to-charge range of 550 to 570 [15] [20]. These fragments result from the loss of alkyl substituents attached to the quaternary nitrogen, particularly the allyl group (mass loss of 41 daltons) and portions of the steroid framework.
The allyl group attached to the quaternary nitrogen undergoes preferential cleavage due to the stabilization provided by the adjacent positive charge. This fragmentation produces a prominent peak at mass-to-charge ratio 594 to 596, corresponding to the loss of the allyl group (C3H5, molecular weight 41) from the molecular ion [15] [20]. The stability of the resulting quaternary ammonium fragment contributes to the prominence of this peak in the mass spectrum.
Acetyl group elimination constitutes another significant fragmentation pathway, reflecting the presence of ester functionality within the steroid framework. The loss of acetyl groups (COCH3, molecular weight 43) produces fragment ions at mass-to-charge ratios of 592 to 594 [15] [17]. Multiple acetyl groups may be present, leading to sequential losses and corresponding fragment peaks at lower mass-to-charge ratios. The pattern of acetyl loss provides information about the number and positions of ester substituents.
Pyrrolidine ring fragmentation generates characteristic fragments that confirm the presence of these heterocyclic moieties within the molecular structure. Ring opening and subsequent cleavage produce fragments in the mass-to-charge range of 484 to 515 [15] [20]. The specific fragmentation pattern depends on the position of ring opening and the stability of the resulting fragments. These fragments serve as diagnostic indicators for the presence of pyrrolidine substituents.
Steroid backbone cleavage represents a complex fragmentation process involving multiple ring systems and numerous potential cleavage sites. The rigid steroid framework undergoes fragmentation primarily at positions that generate stable carbocationic intermediates [16] [21]. Common fragments appear in the mass-to-charge range of 300 to 400, corresponding to various steroid ring fragments and their derivatives. The specific pattern of steroid fragmentation provides detailed structural information about ring substitution patterns and functional group positions.
Bromide ion loss occurs through heterolytic cleavage mechanisms, producing fragment ions at mass-to-charge ratios of 555 to 557 [14] [18]. This represents the loss of the bromide counterion (mass 79 or 81) from the molecular ion, generating the corresponding organic cation. The prominence of this fragmentation depends on the strength of the ionic interaction and the stability of the resulting organic fragment.
Sequential fragmentation pathways involve multiple consecutive bond cleavages that produce complex fragmentation patterns. These pathways typically commence with primary fragmentations such as quaternary ammonium cleavage or acetyl loss, followed by secondary fragmentations of the initial fragments [16] [21]. The resulting fragments provide detailed structural information but require careful interpretation to distinguish between primary and secondary fragmentation products.
Rearrangement processes contribute additional complexity to the mass spectral interpretation. McLafferty-type rearrangements involving hydrogen transfer reactions can produce unexpected fragments that do not correspond to simple bond cleavage products [15] [21]. These rearrangement products provide valuable mechanistic information but require sophisticated interpretation techniques to elucidate their formation pathways.
Isotope patterns extend beyond the bromine isotope contributions to include natural isotope abundances of carbon, hydrogen, nitrogen, and oxygen atoms. High-resolution mass spectrometry enables precise isotope pattern analysis that confirms elemental compositions and distinguishes between closely related structures [22]. The isotope pattern analysis proves particularly valuable for identifying impurities with similar masses but different elemental compositions.
Collision-induced dissociation techniques provide enhanced structural information through controlled fragmentation processes. By systematically varying collision energies, analysts can optimize fragmentation patterns to emphasize particular structural features or fragmentation pathways [17]. This approach enables detailed structural characterization of unknown impurities and confirms proposed fragmentation mechanisms.
Tandem mass spectrometry experiments, including multiple stages of mass analysis, enable detailed structural elucidation of complex fragments. These experiments provide definitive structural assignments for fragment ions and establish fragmentation pathways through systematic precursor ion selection and subsequent fragmentation analysis [17] [22]. The technique proves particularly valuable for characterizing novel impurities or degradation products with unknown structures.
Stability-indicating analytical methods represent critical tools for assessing the degradation behavior and establishing shelf-life parameters for 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [23] [24] [25]. These methods must demonstrate the capability to separate and quantify the intact compound in the presence of its degradation products, providing comprehensive assessment of pharmaceutical stability under various environmental conditions.
Forced degradation studies constitute the foundation of stability-indicating method development. These studies subject the compound to accelerated degradation conditions that simulate potential storage and handling stresses [24] [25]. The systematic evaluation of degradation pathways enables identification of potential degradation products and establishment of appropriate analytical methods for their detection and quantification.
Acidic hydrolysis conditions employ hydrochloric acid concentrations ranging from 0.1 to 1.0 normal at elevated temperatures of 60 to 80 degrees Celsius [23] [25]. The duration of exposure varies from 2 to 24 hours depending on the compound's stability characteristics. Under these conditions, 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide undergoes ester hydrolysis reactions, particularly affecting the acetyl ester groups attached to the steroid framework. The resulting degradation products include deacetylated derivatives and acid-catalyzed fragmentation products.
Basic hydrolysis utilizes sodium hydroxide solutions at similar concentration and temperature ranges as acidic conditions [23] [25]. The alkaline environment promotes saponification reactions of ester groups and may induce degradation of quaternary ammonium functionality. The degradation pattern under basic conditions often differs significantly from acidic degradation, producing complementary information about compound stability and potential degradation pathways.
Neutral hydrolysis involves exposure to pure water at elevated temperatures for extended periods, typically 24 to 72 hours [23] [25]. These conditions simulate long-term aqueous stability and identify hydrolytic degradation products that form under physiologically relevant conditions. The neutral conditions generally produce slower degradation rates compared to acidic or basic conditions, enabling assessment of intrinsic hydrolytic stability.
Oxidative stress testing employs hydrogen peroxide solutions at concentrations ranging from 3 to 30 percent [23] [25]. The oxidation conditions target susceptible functional groups, including tertiary amines, sulfur-containing moieties, and electron-rich aromatic systems. For 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide, oxidative conditions may produce N-oxide derivatives, oxidized steroid metabolites, and other oxidation products that require analytical characterization.
Thermal degradation studies subject the compound to elevated temperatures in dry conditions over extended periods [23] [24]. Typical conditions include exposure to 60 to 80 degrees Celsius for 7 to 30 days in controlled humidity environments. Thermal degradation mechanisms include dehydration reactions, thermal rearrangements, and decomposition of thermally labile functional groups. The resulting degradation products provide information about thermal stability and appropriate storage conditions.
Photolytic degradation assessment involves exposure to ultraviolet light at specific wavelengths and intensities [24]. Standard photostability testing conditions include ultraviolet-A radiation (315 to 400 nanometers) and ultraviolet-B radiation (280 to 315 nanometers) with controlled exposure doses. Photodegradation mechanisms include direct photolysis, photo-oxidation, and photoisomerization reactions that may significantly alter compound structure and biological activity.
Humidity stress testing evaluates degradation under controlled relative humidity conditions, typically 75 to 95 percent relative humidity at temperatures of 25 to 40 degrees Celsius [23]. These conditions simulate tropical storage environments and assess moisture-induced degradation mechanisms. Humidity-related degradation primarily involves hydrolytic processes but may also include physical changes such as crystal form transitions or amorphous conversion.
Metal ion catalysis studies investigate the potential for trace metal contamination to accelerate degradation processes [25]. Iron and copper ions represent common contaminants that catalyze oxidation reactions through Fenton-type mechanisms. These studies employ controlled metal ion concentrations at physiologically relevant levels to assess the impact of trace metal contamination on compound stability.
pH stability profiling involves systematic evaluation of degradation rates across a range of pH values [25]. This comprehensive approach identifies the pH range of maximum stability and characterizes pH-dependent degradation mechanisms. The information proves essential for formulation development and establishment of appropriate storage conditions.
Freeze-thaw cycling simulates temperature fluctuations during transportation and storage [23]. Multiple cycles between freezing temperatures (-20 degrees Celsius) and room temperature assess the impact of physical stress on compound integrity. While primarily addressing physical stability, freeze-thaw studies may also reveal chemical degradation mechanisms activated by temperature cycling.
Analytical method development for stability-indicating assays requires separation techniques capable of resolving the parent compound from all potential degradation products [24] [25]. High Performance Liquid Chromatography represents the primary analytical platform, typically employing reversed-phase separation mechanisms with gradient elution programs. The method development process involves systematic optimization of mobile phase composition, column selection, and detection parameters to achieve adequate resolution and sensitivity.
Validation of stability-indicating methods follows International Conference on Harmonisation guidelines with particular emphasis on specificity requirements [24] [25]. Specificity assessments must demonstrate adequate resolution between the parent compound and all identified degradation products, with resolution factors exceeding 2.0 for critical separations. Peak purity assessments using photodiode array detection or mass spectrometry confirm the homogeneity of analytical peaks and detect co-eluting impurities.
Forced degradation sample preparation requires careful attention to degradation kinetics and analytical stability. Samples must achieve adequate degradation levels (typically 10 to 30 percent) while avoiding complete decomposition that obscures analytical interpretation [24] [25]. The degradation process requires monitoring to ensure appropriate degradation endpoints and prevent over-degradation that generates secondary degradation products.
Degradation kinetic analysis provides quantitative assessment of stability parameters and enables prediction of shelf-life under normal storage conditions [23] [24]. Kinetic modeling approaches include zero-order, first-order, and more complex kinetic models depending on the degradation mechanism. Arrhenius analysis of temperature-dependent degradation rates enables extrapolation to room temperature conditions and establishment of appropriate storage requirements.